Cas no 133077-41-5 (3-(3-fluorophenoxy)propan-1-ol)

3-(3-fluorophenoxy)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-fluorophenoxy)propan-1-ol
- 3-(3-fluorophenoxy)-1-propanol
- 3-(3-fluorophenoxy)propanol
- 3-(3-Fluorophenoxy)-propan-ol
- PEUTYYUKCAHEOK-UHFFFAOYSA-N
- 3-(3-fluorophenoxy)-propan-1-ol
- 3-(3-fluoranylphenoxy)propan-1-ol
- SY046394
- A806548
- EN300-1858983
- DTXSID70567998
- SCHEMBL3290620
- 133077-41-5
- AC7865
- 1-Propanol, 3-(3-fluorophenoxy)-
- MFCD11614014
-
- MDL: MFCD11614014
- Inchi: 1S/C9H11FO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6H2
- InChI Key: PEUTYYUKCAHEOK-UHFFFAOYSA-N
- SMILES: FC1=C([H])C([H])=C([H])C(=C1[H])OC([H])([H])C([H])([H])C([H])([H])O[H]
Computed Properties
- Exact Mass: 170.07400
- Monoisotopic Mass: 170.07430775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 29.5
Experimental Properties
- PSA: 29.46000
- LogP: 1.58690
3-(3-fluorophenoxy)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858983-0.05g |
3-(3-fluorophenoxy)propan-1-ol |
133077-41-5 | 0.05g |
$95.0 | 2023-09-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y07865-1g |
3-(3-Fluorophenoxy)-1-propanol |
133077-41-5 | 95% | 1g |
¥679.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y07865-10g |
3-(3-Fluorophenoxy)-1-propanol |
133077-41-5 | 95% | 10g |
¥2989.0 | 2023-09-05 | |
Enamine | EN300-1858983-0.1g |
3-(3-fluorophenoxy)propan-1-ol |
133077-41-5 | 0.1g |
$100.0 | 2023-09-18 | ||
Enamine | EN300-1858983-2.5g |
3-(3-fluorophenoxy)propan-1-ol |
133077-41-5 | 2.5g |
$224.0 | 2023-09-18 | ||
Enamine | EN300-1858983-1.0g |
3-(3-fluorophenoxy)propan-1-ol |
133077-41-5 | 1g |
$714.0 | 2023-05-23 | ||
eNovation Chemicals LLC | D685142-5g |
3-(3-Fluorophenoxy)-1-propanol |
133077-41-5 | 95% | 5g |
$165 | 2024-07-20 | |
eNovation Chemicals LLC | D685142-10g |
3-(3-Fluorophenoxy)-1-propanol |
133077-41-5 | 95% | 10g |
$280 | 2024-07-20 | |
Enamine | EN300-1858983-5g |
3-(3-fluorophenoxy)propan-1-ol |
133077-41-5 | 5g |
$359.0 | 2023-09-18 | ||
Aaron | AR00HTHL-25g |
1-Propanol, 3-(3-fluorophenoxy)- |
133077-41-5 | 95% | 25g |
$563.00 | 2025-02-10 |
3-(3-fluorophenoxy)propan-1-ol Related Literature
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
Additional information on 3-(3-fluorophenoxy)propan-1-ol
Professional Introduction to 3-(3-fluorophenoxy)propan-1-ol (CAS No. 133077-41-5)
3-(3-fluorophenoxy)propan-1-ol, identified by its Chemical Abstracts Service (CAS) number CAS No. 133077-41-5, is a fluorinated phenolic alcohol that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif, exhibits a blend of chemical properties that make it a valuable intermediate in the development of various therapeutic agents.
The molecular structure of 3-(3-fluorophenoxy)propan-1-ol consists of a propan-1-ol side chain attached to a 3-fluorophenoxy group. The presence of the fluorine atom at the para position relative to the hydroxyl-bearing ring introduces electronic and steric effects that can modulate the reactivity and biological activity of the molecule. This structural feature has been exploited in medicinal chemistry to enhance binding affinity, metabolic stability, and overall pharmacological efficacy.
In recent years, 3-(3-fluorophenoxy)propan-1-ol has been extensively studied for its potential applications in the synthesis of novel pharmaceuticals. Its fluorinated aromatic ring serves as a key pharmacophore, contributing to the compound's ability to interact with biological targets such as enzymes and receptors. The alcohol functionality at the end of the side chain provides a versatile handle for further chemical modifications, enabling the construction of complex drug molecules.
One of the most compelling aspects of 3-(3-fluorophenoxy)propan-1-ol is its role as a building block in the development of antiviral and anticancer agents. Recent studies have demonstrated that fluorinated phenols exhibit enhanced bioavailability and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This has led to increased interest in exploring derivatives of 3-(3-fluorophenoxy)propan-1-ol as potential candidates for treating a variety of diseases.
The synthesis of 3-(3-fluorophenoxy)propan-1-ol typically involves multi-step organic reactions, including nucleophilic aromatic substitution (SNAr), alkylation, and reduction processes. The introduction of the fluorine atom into the aromatic ring is often achieved through halogen exchange reactions or direct fluorination methods. These synthetic strategies highlight the compound's importance as a synthetic intermediate in modern pharmaceutical research.
From a computational chemistry perspective, the electronic properties of 3-(3-fluorophenoxy)propan-1-ol have been thoroughly investigated using density functional theory (DFT) and other quantum mechanical methods. These studies have provided insights into how the fluorine atom influences the molecule's reactivity and interactions with biological targets. Such computational analyses are crucial for guiding experimental efforts and optimizing drug design strategies.
The biological activity of 3-(3-fluorophenoxy)propan-1-ol has been evaluated in various in vitro and in vivo models. Preliminary findings suggest that this compound exhibits inhibitory effects on certain enzymes implicated in inflammatory pathways. Additionally, its ability to modulate receptor binding has been explored, indicating potential therapeutic applications in areas such as immunomodulation and neuropharmacology.
In conclusion, 3-(3-fluorophenoxy)propan-1-ol (CAS No. 133077-41-5) represents a promising compound with significant implications for pharmaceutical research and development. Its unique structural features, synthetic accessibility, and demonstrated biological activity make it a valuable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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